molecular formula C8H8ClN3O4 B2724491 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid CAS No. 1396965-24-4

2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid

Cat. No.: B2724491
CAS No.: 1396965-24-4
M. Wt: 245.62
InChI Key: BIKAQDFSUOACQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitropyridines, which are related to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid” is represented by the linear formula C8H8ClN3O4 . The InChI key is BIKAQDFSUOACQG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.62 .

Scientific Research Applications

Antibacterial Agents and Anticancer Activity

Research has shown that compounds with chloro, nitro, and amino substituents on pyridine rings have significant applications in the development of antibacterial agents. For example, the synthesis and structure-activity relationships of certain dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds like enoxacin, demonstrate broad and potent in vitro antibacterial activity. This indicates the potential of similar compounds in contributing to the development of new antibacterial drugs (Matsumoto et al., 1984). Similarly, compounds synthesized from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate have shown potential anticancer activities, suggesting their usefulness in designing anticancer agents (Temple et al., 1983).

Fluorescence Derivatization and Biological Assays

Derivatives of amino acids, such as 3-(Naphthalen-1-ylamino)propanoic acid, have been explored for their fluorescent properties. These derivatives exhibit strong fluorescence and are used in biological assays, indicating the relevance of structurally similar compounds in enhancing the detection and analysis of biological molecules (Frade et al., 2007).

Insecticides and Neonicotinoids

Research into chloropyridinyl neonicotinoid insecticides, which share structural similarities with the chemical , reveals their importance in crop protection and flea control. The detailed study of their metabolism and pharmacokinetics in mice provides insights into designing safer and more effective insecticidal compounds (Ford & Casida, 2006).

Nucleoside Analogs and Antiviral Activity

Compounds like cyano-dZ, which are analogs of 2-aminopyridines with cyano substituents, have been studied for their potential in adding a third nucleobase pair to DNA and RNA. This research highlights the application of these compounds in developing new antiviral drugs and tools for genetic engineering (Kim et al., 2012).

Synthesis of Heterocyclic Compounds

The facile synthesis and manipulation of pyridine derivatives underscore their utility in organic synthesis, particularly in creating heterocyclic compounds with potential pharmaceutical applications. Such synthetic strategies are crucial for the development of new drugs and materials (Krapcho & Haydar, 2001).

Safety and Hazards

The compound is classified under GHS07 for safety . The signal word for the compound is “Warning” and it has specific hazard and precautionary statements associated with it . For more detailed safety information, a Material Safety Data Sheet (MSDS) is available .

Properties

IUPAC Name

2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c1-4(8(13)14)10-7-5(12(15)16)2-3-6(9)11-7/h2-4H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKAQDFSUOACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.